Product packaging for 3-Cyano-3-azetidinecarboxylic acid(Cat. No.:)

3-Cyano-3-azetidinecarboxylic acid

Cat. No.: B13575167
M. Wt: 126.11 g/mol
InChI Key: UXYXRPVBONLRAD-UHFFFAOYSA-N
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Description

Historical Evolution and Contemporary Significance of Azetidine (B1206935) Scaffolds in Organic Synthesis

The study of azetidines, or azacyclobutanes, has evolved from a niche area of heterocyclic chemistry to a cornerstone of modern organic and medicinal chemistry. ontosight.aimdpi.com Historically, the synthesis of these four-membered rings was considered a significant challenge due to inherent ring strain, which often complicated their formation. acs.org Early methods focused on intramolecular cyclizations, which remain a staple in their synthesis. bldpharm.com One of the earliest and most well-known naturally occurring azetidine derivatives, L-azetidine-2-carboxylic acid, was first isolated from the lily of the valley (Convallaria majalis) in 1955 and acts as a proline receptor antagonist. acs.orgresearchgate.net

In contemporary organic synthesis, azetidines are recognized as privileged scaffolds. ontosight.ai Their rigid structure is valuable for creating three-dimensional diversity in molecules, a desirable trait in drug discovery. researchgate.net They serve as important intermediates, chiral auxiliaries, and catalysts. acs.org The development of novel synthetic methods, such as those catalyzed by transition metals or those involving cycloadditions and ring expansions, has significantly broadened the accessibility and variety of substituted azetidines. acs.orgorganic-chemistry.org This has cemented their role in the synthesis of complex natural products and a wide array of biologically active compounds. acs.orgsemanticscholar.org

Fundamental Structural Characteristics and Ring Strain Effects in Four-Membered Nitrogen Heterocycles

Azetidine is a saturated heterocycle consisting of a four-membered ring with one nitrogen and three carbon atoms. libretexts.org This structure is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle. The ring-strain energy of azetidine is approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) and significantly higher than that of larger rings like pyrrolidine (B122466) (a five-membered ring). ontosight.aimdpi.com

This inherent strain is a defining feature of azetidine's reactivity. While more stable than the highly strained three-membered aziridine (B145994) ring, the azetidine ring is susceptible to ring-opening reactions under various conditions, making it a versatile synthetic handle. nih.govnih.gov The nitrogen atom in the ring imparts basic properties, though azetidines are generally weaker bases compared to other heterocyclic amines due to the ring strain affecting the availability of the nitrogen's lone pair for protonation. sigmaaldrich.com The azetidine ring is not planar but has a puckered conformation that undergoes rapid inversion. nih.gov This conformational characteristic, combined with the potential for substitution at various positions, allows for precise spatial arrangement of functional groups.

Positioning of 3-Cyano-3-azetidinecarboxylic Acid within Advanced Azetidine Research

The compound this compound represents a highly functionalized azetidine. While direct research on this specific molecule is limited, its structural motifs are central to advanced synthetic strategies. The presence of both a nitrile (cyano) and a carboxylic acid group on the same carbon atom (C3) makes it a geminal-disubstituted azetidine.

In modern research, compounds with this substitution pattern are typically approached through sequential synthesis. A common strategy involves the creation of an N-protected 3-cyanoazetidine, which then serves as a key intermediate. semanticscholar.orggoogleapis.com The nitrile group in these intermediates is subsequently hydrolyzed to form the corresponding N-protected azetidine-3-carboxylic acid. semanticscholar.orglibretexts.orggoogleapis.com Therefore, 3-cyanoazetidine derivatives are crucial precursors to azetidine-3-carboxylic acids, which are valuable building blocks in medicinal chemistry. researchgate.netsemanticscholar.org For instance, drug candidates for conditions like multiple sclerosis, which act as sphingosine-1-phosphate (S1P) receptor agonists, prominently feature the azetidine-3-carboxylic acid fragment. researchgate.netsemanticscholar.orggoogle.com

The synthesis often starts with a protected 3-haloazetidine, which is converted to a protected 3-cyanoazetidine via nucleophilic substitution with a cyanide salt. semanticscholar.org This cyanoazetidine can then be hydrolyzed under acidic or basic conditions to yield the desired protected azetidine-3-carboxylic acid. semanticscholar.orggoogleapis.com

Table 1: Synthetic Pathway from Protected 3-Haloazetidine to Protected Azetidine-3-Carboxylic Acid
StepStarting MaterialReagent(s)Intermediate/ProductReaction TypeReference
1N-Protected 3-IodoazetidineNaCN in DMSON-Protected 3-CyanoazetidineNucleophilic Substitution (Cyanation) semanticscholar.org
2N-Protected 3-CyanoazetidineNaOH in MeOH/H₂O, followed by acid workupN-Protected Azetidine-3-Carboxylic AcidNitrile Hydrolysis semanticscholar.org
3N-Benzyl-3-cyano-azetidineMethanol (B129727) and H₂SO₄, then H₂ON-Benzyl azetidine-3-carboxylic acidNitrile Hydrolysis googleapis.com

Current Research Frontiers and Prospective Avenues for Investigation in this compound Chemistry

The future of research involving the this compound scaffold is intrinsically linked to its role as a versatile synthetic intermediate. Current and future investigations are likely to focus on several key areas:

Development of Novel Synthetic Methodologies: While routes exist, there is always a drive to develop more efficient, scalable, and environmentally benign methods for synthesizing N-protected 3-cyanoazetidines and their subsequent hydrolysis. semanticscholar.orgnih.gov This includes exploring new catalysts and reaction conditions. acs.org

Diversification of Intermediates: Research is actively exploring the use of N-protected 3-cyanoazetidines as platforms for creating diverse libraries of 3,3-disubstituted azetidines. The anion formed by deprotonating the C3 position can be trapped with various electrophiles, leading to a wide range of novel azetidine-3-carboxylic acid derivatives after hydrolysis. semanticscholar.org

Medicinal Chemistry Applications: Given the established importance of the azetidine-3-carboxylic acid core in bioactive molecules, a major research frontier is the incorporation of novel derivatives into potential new drugs. ontosight.airesearchgate.netsemanticscholar.org This involves synthesizing analogs of known drugs to improve their pharmacological profiles or designing entirely new compounds that target a range of diseases.

Foldamer and Peptide Chemistry: Constrained amino acids like azetidine carboxylic acids are of interest in the design of foldamers—oligomers that adopt specific, stable conformations. researchgate.net The unique rigidity of the azetidine ring can be exploited to create novel peptide-like structures with defined three-dimensional shapes for various biochemical applications. sigmaaldrich.comresearchgate.net

In essence, while this compound itself may not be the final target, the chemistry surrounding its synthesis and the synthetic potential of its precursors are vibrant areas of ongoing research with significant implications for organic synthesis and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B13575167 3-Cyano-3-azetidinecarboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

3-cyanoazetidine-3-carboxylic acid

InChI

InChI=1S/C5H6N2O2/c6-1-5(4(8)9)2-7-3-5/h7H,2-3H2,(H,8,9)

InChI Key

UXYXRPVBONLRAD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Cyano 3 Azetidinecarboxylic Acid and Its Precursors

Retrosynthetic Strategies for 3-Cyano-3-azetidinecarboxylic Acid

The retrosynthetic analysis of this compound primarily involves disconnections of the functional groups at the C3 position and the disassembly of the azetidine (B1206935) ring. A logical approach begins with the hydrolysis of the nitrile and cleavage of the amide bond of a more complex precursor.

A plausible retrosynthetic pathway for this compound starts with the disconnection of the carboxylic acid and cyano groups, leading back to a simpler, protected 3-cyanoazetidine precursor. This precursor can be envisioned as arising from a protected 3-hydroxyazetidine, which is a common intermediate in azetidine synthesis. The azetidine ring itself can be retrosynthetically disconnected through several key bond formations, primarily the C-N bonds, suggesting a cyclization of an acyclic precursor containing both a nucleophilic nitrogen and a suitable leaving group.

For instance, a common strategy in the synthesis of carboxylic acid derivatives is to work backward from the final acid to a more reactive derivative like an ester or an amide, which can be easier to handle and purify. In the context of this compound, this could involve the hydrolysis of a corresponding ester or the oxidation of a primary alcohol. The cyano group is often introduced via nucleophilic substitution with a cyanide salt.

The core of the retrosynthetic challenge lies in the construction of the strained four-membered azetidine ring. This can be approached through several de novo methods, which will be explored in the following sections.

De Novo Approaches for the Construction of the Azetidine Ring System

The de novo synthesis of the azetidine ring is a cornerstone in the preparation of this compound and its precursors. These methods build the four-membered ring from acyclic or different cyclic starting materials.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a prominent strategy for forming the azetidine ring, involving the formation of a C-N bond within a single molecule.

The formation of the azetidine ring through intramolecular nucleophilic substitution is a classic and widely employed method. magtech.com.cnyoutube.com This approach typically involves a γ-amino halide or a related substrate where a nitrogen nucleophile attacks an electrophilic carbon center, displacing a leaving group to form the four-membered ring. magtech.com.cnyoutube.com The efficiency of this cyclization is influenced by factors such as the nature of the leaving group, the substitution pattern on the carbon backbone, and the protecting group on the nitrogen atom. youtube.com

Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. magtech.com.cnyoutube.com This reaction proceeds with high yields and tolerates a range of functional groups. magtech.com.cnyoutube.com The table below summarizes some examples of this methodology.

Starting MaterialCatalystSolventTemperatureProductYield (%)Reference
cis-3,4-Epoxy amineLa(OTf)₃DCEReflux3-Hydroxyazetidine derivative81 magtech.com.cnyoutube.com
Substituted cis-3,4-epoxy aminesLa(OTf)₃DCERefluxVarious 3-hydroxyazetidines39-93 magtech.com.cnyoutube.com
N-Tosyl-3-halo-3-butenylamineUllmann-type coupling--2-Alkylideneazetidine- organic-chemistry.org

DCE: 1,2-dichloroethane

[2+2] Cycloaddition reactions provide a powerful and direct route to the azetidine ring system by combining two two-atom components. rsc.orgbeilstein-journals.org A notable example is the aza Paternò-Büchi reaction, which is the photocycloaddition of an imine and an alkene to form an azetidine. beilstein-journals.org Visible-light-mediated [2+2] cycloadditions, often employing an iridium photocatalyst, have emerged as a mild and general protocol for azetidine synthesis. beilstein-journals.org This approach is characterized by its operational simplicity and tolerance for a variety of functional groups. beilstein-journals.org

Another significant [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to produce a β-lactam (an azetidin-2-one). organic-chemistry.org These β-lactams can then be further elaborated to access other functionalized azetidines.

The table below presents examples of [2+2] cycloaddition reactions for azetidine synthesis.

Reactant 1Reactant 2ConditionsProductYield (%)Reference
Cyclic oximeAlkeneVisible light, Ir photocatalystFunctionalized azetidine- beilstein-journals.org
2-Isoxazoline-3-carboxylateAlkeneVisible light, Ir(III) photocatalystAzetidine derivative- rsc.org
Ketene (from acyl chloride)ImineTertiary amineMonocyclic β-lactam- organic-chemistry.org

The synthesis of azetidines can also be achieved through the ring contraction of larger, more readily available heterocyclic systems. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. researchgate.net This reaction is typically promoted by a base, such as potassium carbonate, and can incorporate various nucleophiles. researchgate.net The starting α-bromo N-sulfonylpyrrolidinones can be prepared by the monobromination of the corresponding N-sulfonyl-2-pyrrolidinone derivatives. researchgate.net

Starting MaterialReagentsProductYield (%)Reference
α-Bromo N-sulfonylpyrrolidinoneK₂CO₃, Nucleophile (e.g., alcohols, phenols, anilines)α-Carbonylated N-sulfonylazetidine- researchgate.net

Ring Transformation Reactions to Azetidines

Ring transformations offer an alternative pathway to azetidines, where one heterocyclic ring is converted into another. A key example is the one-carbon ring expansion of aziridines to form azetidines. This transformation can be achieved using engineered "carbene transferase" enzymes, which can provide high enantioselectivity.

Another approach involves the diversification of a pre-formed azetidine ring. For instance, tert-butyl 3-cyanoazetidine-1-carboxylate can be deprotonated with a strong base like LiHMDS and then alkylated with various electrophiles to introduce substituents at the 3-position. Subsequent hydrolysis of the nitrile and ester groups can then yield a variety of 3-substituted azetidine-3-carboxylic acids.

The following table showcases examples of ring transformation reactions leading to azetidines.

Starting MaterialReagents/ConditionsProductYield (%)Reference
tert-Butyl 3-cyanoazetidine-1-carboxylate1. LiHMDS, THF, -78°C; 2. Methyl iodidetert-Butyl 3-cyano-3-methylazetidine-1-carboxylateGood
tert-Butyl 3-cyanoazetidine-1-carboxylate1. LiHMDS, THF, -78°C; 2. Allyl bromidetert-Butyl 3-allyl-3-cyanoazetidine-1-carboxylateGood
tert-Butyl 3-cyanoazetidine-1-carboxylate1. LiHMDS, THF, -78°C; 2. 3-(Trimethylsilyl)propargyl bromidetert-Butyl 3-cyano-3-(prop-2-yn-1-yl)azetidine-1-carboxylateGood
Thermal Isomerization of Aziridines to Azetidines

The construction of azetidine rings can be achieved through the ring expansion of corresponding three-membered aziridine (B145994) precursors. magtech.com.cn This transformation leverages the release of ring strain from the highly constrained aziridine to form the slightly less strained four-membered azetidine. While often requiring chemical activation, these ring expansions can be facilitated by thermal conditions. epfl.ch For instance, heating aminoalkyl oxiranes, which can be considered precursors to aziridines, has been shown to yield azetidines. acs.org Similarly, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, often promoted by microwave irradiation which provides thermal energy, results in the formation of 1-arenesulfonylazetidines. organic-chemistry.org This method represents a one-pot expansion of the aziridine ring to an azetidine. The isomerization pathway from aziridine to azetidine is a key strategy, though it sometimes competes with the formation of other products like pyrrolidines depending on the reaction conditions and substitution patterns. acs.org

Reduction of Azetidinones (β-Lactams)

Among the most prevalent and reliable methods for synthesizing the azetidine scaffold is the reduction of readily available azetidin-2-ones, commonly known as β-lactams. magtech.com.cnacs.orgrsc.org This approach is favored due to the commercial availability and well-established synthesis protocols for a wide variety of β-lactam precursors. acs.org A significant advantage of this method is the retention of stereochemistry at the ring's substituents during the reduction process, allowing for the synthesis of stereochemically defined azetidines. acs.org Various reducing agents have been successfully employed for this transformation, with hydroalanes being particularly effective. acs.orgacs.org

Reducing AgentTypical ConditionsEfficiency/RemarksReference
Diborane (B₂H₆)Tetrahydrofuran (THF)Good yields, common reagent. acs.org
Lithium Aluminum Hydride (LiAlH₄)Ethereal solvents (e.g., diethyl ether, THF)Strong reducing agent, effective for many substrates. acs.org
Hydroalanes (e.g., AlH₃)EtherReported to be more efficient than other common hydrides. acs.orgacs.org
Raney NickelHydrogenation conditionsCatalytic reduction method. acs.org

Metal-Catalyzed and Organocatalyzed Routes to Azetidines

In recent years, catalytic methods have emerged as powerful tools for the synthesis of azetidines, offering high efficiency, selectivity, and functional group tolerance. magtech.com.cn These can be broadly categorized into metal-catalyzed and organocatalyzed routes.

Metal-catalyzed reactions provide diverse pathways to azetidines. Palladium catalysts enable the intramolecular C-H amination of picolinamide-protected amines to form the azetidine ring. organic-chemistry.org Lanthanide catalysts, specifically Lanthanum(III) triflate (La(OTf)₃), have been shown to effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields even with sensitive functional groups present. frontiersin.org Other transition metals like copper and iron are also utilized. Copper(I) catalysis can facilitate a Kinugasa/aryl C-C coupling cascade to produce complex spiro[azetidine-3,3'-indoline]-2,2'-diones, while iron catalysts can mediate the alkylation of thiols with azetidin-3-ols. nih.govacs.org

Organocatalysis offers an alternative, metal-free approach to chiral azetidines. For example, a short, high-yielding protocol for the enantioselective synthesis of C2-functionalized azetidines has been developed using an organocatalytic asymmetric α-chlorination of aldehydes as the key step. nih.gov Chiral catalysts derived from thiourea (B124793) and squaramide have been used to access α-azetidinyl alkyl halides with high enantioselectivity. nih.gov Furthermore, chiral organocatalysts synthesized from aziridines have proven effective in asymmetric aldol (B89426) reactions, yielding products that can be subsequently converted into chiral azetidines. nih.gov

Catalyst TypeCatalyst/ReagentReaction TypeReference
Metal-CatalyzedPalladium (Pd)Intramolecular C-H amination organic-chemistry.org
Metal-CatalyzedLanthanum(III) triflate (La(OTf)₃)Intramolecular aminolysis of epoxides frontiersin.org
Metal-CatalyzedCopper (Cu)Multicomponent reactions / Cascade reactions organic-chemistry.orgnih.gov
Metal-CatalyzedIron (Fe)Thiol alkylation with azetidinols acs.org
Metal-CatalyzedNickel (Ni)Cross-coupling/cyclization of aziridines rsc.org
OrganocatalyzedProline-derived catalystsAsymmetric α-chlorination of aldehydes nih.gov
OrganocatalyzedThiourea / SquaramideAsymmetric synthesis of α-azetidinyl halides nih.gov
OrganocatalyzedAziridine-derived catalystsAsymmetric aldol reaction for azetidine precursors nih.gov

Strategic Installation of Cyano and Carboxylic Acid Functionalities

Once the azetidine ring is formed, the next crucial phase is the introduction of the cyano and carboxylic acid groups at the C3 position to build the target molecule.

Introduction of the 3-Cyano Group

The cyano group is a versatile synthetic handle that can be introduced onto the azetidine ring through several methods. nih.gov A common strategy involves a two-step sequence starting from a 3-hydroxyazetidine derivative. The hydroxyl group is first converted into a good leaving group, typically by reaction with an alkylsulfonyl halide such as mesyl chloride. The subsequent nucleophilic substitution with an alkali metal cyanide, like sodium or potassium cyanide, yields the 3-cyanoazetidine. googleapis.com Another approach involves the formation of N-aryl-2-cyanoazetidines via a sequence that includes N-cyanomethylation of a secondary aniline, followed by mesylation and a base-induced ring closure. organic-chemistry.org The cyano group at the C3 position acidifies the adjacent proton, allowing for deprotonation with a strong base like lithium hexamethyldisilazide (LiHMDS) to form a stabilized anion. semanticscholar.org This anion can then be trapped with various electrophiles, a key step for creating the C3-disubstituted pattern required for this compound. semanticscholar.org

Introduction of the 3-Carboxylic Acid Group

The most direct route to the 3-carboxylic acid functionality on an azetidine ring is through the hydrolysis of a 3-cyanoazetidine (nitrile) precursor. This transformation can be achieved under either acidic or basic conditions. For example, refluxing a protected 3-cyanoazetidine with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water leads to the corresponding 3-azetidinecarboxylic acid. semanticscholar.org An alternative hydrolysis procedure involves first reacting the N-benzyl-3-cyanoazetidine with methanol in the presence of sulfuric acid to form the intermediate methyl ester, which is subsequently hydrolyzed to the carboxylic acid using hot water. googleapis.com Beyond nitrile hydrolysis, the carboxylic acid group can be installed by direct carboxylation of an organometallic azetidine intermediate by quenching with carbon dioxide (CO₂). acs.org Syntheses starting from acyclic precursors like diethyl bis(hydroxymethyl)malonate have also been developed, where cyclization and subsequent decarboxylation steps yield the azetidine-3-carboxylic acid scaffold. google.com

Stereoselective and Asymmetric Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound presents a significant challenge due to the sterically hindered quaternary stereocenter at the C3 position. Achieving high stereoselectivity requires sophisticated asymmetric strategies.

Currently, direct asymmetric synthesis of this specific compound is not widely reported; however, the synthesis can be envisioned by combining established principles of asymmetric catalysis with the functionalization methods described previously. A plausible strategy would involve the asymmetric functionalization of a prochiral 3-azetidinone or a related precursor. For instance, an asymmetric Strecker-type reaction on a 3-azetidinone using a chiral catalyst could stereoselectively install both a cyano group and an amine precursor at the C3 position.

Alternatively, established methods for creating chiral azetidines can serve as a starting point. researchgate.net Chiral auxiliaries, such as tert-butanesulfinamide, are widely used to induce diastereoselectivity in additions to imines, which can be precursors for chiral azetidines. acs.org Organocatalysis provides powerful routes to enantiomerically enriched azetidines that could then undergo diastereoselective functionalization at C3. nih.govnih.gov Similarly, chiral metal complexes, including those of copper and rhodium, have been used to catalyze asymmetric reactions that form chiral azetidine rings. nih.gov

A potential pathway could involve the deprotonation of a chiral, N-protected 3-cyanoazetidine, followed by a diastereoselective reaction with a carboxylating agent. The stereochemical outcome would be directed by the existing chirality of the azetidine ring. The thermodynamic control of anionic cyclization has been shown to enhance diastereoselectivity in the synthesis of enantiopure 2-cyano azetidines, a principle that could potentially be extended to C3-functionalized systems. researchgate.net The development of a truly stereoselective and asymmetric synthesis of chiral this compound enantiomers remains an active and important area of research.

Protective Group Chemistry in the Synthesis of this compound

The synthesis of this compound and its precursors necessitates a careful strategy involving the use of protecting groups. These temporary modifications of functional groups are crucial to prevent unwanted side reactions and to direct the synthesis towards the desired product. The primary sites requiring protection in the synthesis of this target molecule are the azetidine nitrogen and the carboxylic acid group, which is often derived from a precursor like a cyano or ester group.

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal without affecting other parts of the molecule. organic-chemistry.org An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is often employed to enhance synthetic efficiency. wikipedia.orgnih.govnumberanalytics.com

Common Protecting Groups for the Azetidine Nitrogen:

The secondary amine of the azetidine ring is nucleophilic and requires protection to prevent its interference in reactions intended for other parts of the molecule. organic-chemistry.org Commonly used protecting groups for the azetidine nitrogen include tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its stability under many conditions and its straightforward removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fiveable.meorganic-chemistry.org In the synthesis of azetidine derivatives, the Boc group has been shown to facilitate reactions such as lithiation at the C3 position of the azetidine ring. acs.org For instance, N-Boc-3-iodoazetidine serves as a versatile precursor for introducing various substituents at the 3-position. acs.orgacs.orgnih.gov The synthesis of precursors like 1-boc-3-cyano-3-(2-oxoethyl)azetidine (B15273970) highlights the use of the Boc group in constructing functionalized azetidines. uni.lu

Carbobenzyloxy (Cbz) Group: The Cbz group is another common amine protecting group. It is stable under various conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), a method that is generally mild and selective. missouri.eduorganic-chemistry.org This orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups makes it valuable in multi-step syntheses. numberanalytics.com For example, in the synthesis of piperazic acid, a related cyclic amino acid, the Cbz group has been used for selective protection of one of the nitrogen atoms. nih.gov

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is particularly important in peptide synthesis due to its lability to basic conditions, typically using piperidine (B6355638) in DMF. total-synthesis.comorganic-chemistry.org This allows for the selective deprotection of the amine while other protecting groups, such as Boc and Cbz, remain intact. total-synthesis.com The availability of commercial Fmoc-azetidine-3-carboxylic acid demonstrates its direct application in incorporating the azetidine ring into larger molecules like peptides. chemimpex.com The synthesis of Fmoc-protected amino acids often involves reacting the amino acid with Fmoc-Cl or Fmoc-OSu. total-synthesis.comnih.gov

Table 1: Common Nitrogen Protecting Groups in Azetidine Synthesis

Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsKey Features
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acids (e.g., TFA, HCl)Stable to a wide range of reagents; acid-labile. fiveable.meorganic-chemistry.org
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂/Pd)Stable to acidic and basic conditions; removable by reduction. missouri.eduorganic-chemistry.org
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF)Base-labile; orthogonal to Boc and Cbz. total-synthesis.comorganic-chemistry.org

Protection of the Carboxylic Acid Precursor:

The carboxylic acid functionality at the 3-position is often introduced via a precursor group, most commonly a cyano group, which is then hydrolyzed in a later step. The synthesis might involve intermediates where this precursor itself requires protection or careful handling.

In many synthetic routes, the cyano group serves as a stable precursor to the carboxylic acid. The conversion of a 3-hydroxyazetidine to a 3-cyanoazetidine can be achieved, for example, by reaction with a sulfonyl halide followed by displacement with a cyanide salt. googleapis.com The hydrolysis of the nitrile to a carboxylic acid is typically performed under acidic or basic conditions. google.com

Alternatively, the carboxylic acid can be protected as an ester, such as a methyl or benzyl ester. organic-chemistry.orggoogleapis.com These esters can be hydrolyzed under conditions that are compatible with the chosen nitrogen-protecting group. For instance, a benzyl ester can be cleaved by hydrogenolysis, simultaneously with a Cbz group. wikipedia.org

The strategic selection and application of these protecting groups are fundamental to the successful synthesis of this compound and its derivatives, enabling the construction of this valuable building block for various applications.

Emerging and Sustainable Synthetic Approaches for this compound

Continuous Flow Synthesis:

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. acs.orgacs.orgnih.govuniba.it

Table 2: Comparison of Batch vs. Flow Synthesis for Azetidine Derivatives

FeatureBatch SynthesisContinuous Flow Synthesis
Safety Handling of unstable intermediates can be hazardous on a large scale.Improved safety due to small reactor volumes and better control over reaction parameters. uniba.it
Temperature Control Difficult to maintain precise temperature control, especially for highly exothermic or endothermic reactions.Excellent heat transfer allows for precise temperature control and access to a wider range of reaction temperatures. acs.org
Scalability Scaling up can be challenging and may require significant process redevelopment.Scalability is often more straightforward by running the system for longer or by using parallel reactors. uniba.it
Waste Generation Often involves multiple work-up and purification steps, leading to higher solvent consumption and waste.Can be designed to minimize waste through telescoped reactions and efficient use of reagents. researchgate.net

Biocatalysis:

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (pH, temperature, and pressure), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. thieme-connect.comresearchgate.net

While specific biocatalytic routes to this compound are not yet widely reported, the potential of this approach for azetidine synthesis is being explored. For example, researchers have developed a biocatalytic method for the asymmetric synthesis of azetidines from aziridines via a acs.orguniba.it-Stevens rearrangement, using an engineered cytochrome P450 enzyme. thieme-connect.comresearchgate.net This approach achieves high enantioselectivity, which is often a challenge in traditional chemical synthesis. The confinement of reactive intermediates within the enzyme's active site can also suppress unwanted side reactions. thieme-connect.com

The development of enzymes capable of performing key steps in the synthesis of this compound, such as the stereoselective formation of the azetidine ring or the enantioselective introduction of the cyano group, could lead to significantly more sustainable and efficient manufacturing processes in the future.

Catalytic Approaches:

The use of catalytic methods, particularly with non-toxic and abundant metals, is another avenue for developing sustainable synthetic routes. Lanthanide-catalyzed reactions, for instance, have shown promise in the synthesis of azetidines. La(OTf)₃ has been used as a catalyst for the intramolecular regioselective aminolysis of epoxy amines to produce azetidines in high yields, tolerating a wide range of functional groups. frontiersin.orgelsevierpure.comnih.gov Such catalytic methods reduce the need for stoichiometric reagents, thereby minimizing waste.

The ongoing development of these emerging and sustainable technologies holds significant promise for the future production of this compound, paving the way for more environmentally benign and economically viable synthetic strategies.

Chemical Reactivity and Mechanistic Transformations of 3 Cyano 3 Azetidinecarboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 3-cyano-3-azetidinecarboxylic acid is a key site for derivatization, enabling the synthesis of esters and amides, as well as undergoing reduction and decarboxylation reactions.

The carboxylic acid can be readily converted into its corresponding esters and amides, which are valuable intermediates in medicinal chemistry. For instance, N-protected this compound can be esterified. A common strategy involves the reaction of N-benzyl-3-cyano-azetidine with methanol (B129727) in the presence of a strong acid like sulfuric acid to produce the methyl ester. googleapis.com This ester can then be hydrolyzed to the corresponding carboxylic acid. googleapis.com The formation of amides can also be achieved through standard peptide coupling protocols.

Table 1: Examples of Esterification and Amide Formation

Starting MaterialReagents and ConditionsProductReference
N-benzyl-3-cyano-azetidineMethanol, concentrated H₂SO₄, 50-55°C then 80°CN-benzyl azetidine-3-carboxylic acid methyl ester googleapis.com

The carboxylic acid functionality can be reduced to the corresponding alcohol. However, this transformation is less commonly reported for this compound itself, with more focus placed on the reduction of the cyano group.

Decarboxylation, the removal of the carboxyl group, is a significant transformation. While simple carboxylic acids are generally resistant to decarboxylation, the presence of a β-keto group or other activating features can facilitate this reaction. masterorganicchemistry.com In the context of complex molecule synthesis, decarboxylative cross-coupling reactions of carboxylic acid derivatives have emerged as powerful methods for forming new carbon-carbon bonds. nih.gov

Chemical Conversions of the Cyano Group

The cyano group of this compound is a versatile functional handle that can be transformed into a variety of other groups, including carboxamides, carboxylic acids, and amines. numberanalytics.comebsco.com

The hydrolysis of the nitrile group provides a direct route to carboxamides and carboxylic acids. numberanalytics.comchemistrysteps.com This reaction can be catalyzed by either acid or base. chemistrysteps.comlibretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to yield the carboxylic acid. libretexts.org The reaction proceeds through an intermediate amide, which is further hydrolyzed. chemistrysteps.comchemistrysteps.com

Basic hydrolysis, using an alkali like sodium hydroxide (B78521), initially produces the carboxylate salt and ammonia. libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org For example, tert-butyl 3-cyanoazetidine-1-carboxylate can be hydrolyzed to 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid using sodium hydroxide in a methanol/water mixture, followed by neutralization with citric acid. semanticscholar.org

Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. researchgate.netresearchgate.net Nitrilases can directly convert nitriles to carboxylic acids, while nitrile hydratases and amidases work in a stepwise manner to first form the amide and then the carboxylic acid. researchgate.netresearchgate.net

Table 2: Hydrolysis of the Cyano Group

Starting MaterialReagents and ConditionsProductYieldReference
tert-Butyl 3-cyanoazetidine-1-carboxylate1. NaOH, MeOH/H₂O, reflux 2. 10% aq. citric acid1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid92% semanticscholar.org
N-benzyl-3-cyano-azetidine1. Methanol, H₂SO₄ 2. Hot waterN-benzyl azetidine-3-carboxylic acid- googleapis.com

The reduction of the cyano group to a primary amine is a fundamental transformation in organic synthesis. studymind.co.uk Several reagents can accomplish this, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice for converting nitriles to primary amines. chemistrysteps.comstudymind.co.uklibretexts.orglibretexts.org The reaction typically involves treatment with LiAlH₄ in an ethereal solvent, followed by an aqueous workup. libretexts.orgresearchgate.net

Catalytic hydrogenation, using hydrogen gas with a metal catalyst like platinum or nickel, is another common method, although it may require elevated temperatures and pressures. studymind.co.ukresearchgate.net Sodium borohydride (B1222165) in the presence of cobalt chloride also serves as a reagent for this reduction. researchgate.netyoutube.com For nitrogen-containing heterocyclic rings, LiAlH₄ in dry ether or THF is often a reliable method. researchgate.net

Table 3: Reagents for the Reduction of Nitriles to Primary Amines

ReagentConditionsNotesReference
Lithium aluminum hydride (LiAlH₄)Dry ether or THF, followed by aqueous workupStrong reducing agent, widely applicable chemistrysteps.comstudymind.co.uklibretexts.orgresearchgate.net
H₂ / Metal Catalyst (Pt, Ni)High temperature and pressureCatalytic hydrogenation studymind.co.ukresearchgate.net
Sodium borohydride / CoCl₂-Chemical reduction researchgate.netyoutube.com

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. numberanalytics.comlibretexts.orglibretexts.org This reactivity allows for the formation of various functional groups. For instance, the reaction of nitriles with Grignard reagents, followed by hydrolysis, yields ketones. libretexts.org

Furthermore, the carbon alpha to the cyano group in N-protected 3-cyanoazetidines can be deprotonated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form a carbanion. semanticscholar.org This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce substituents at the 3-position of the azetidine (B1206935) ring. For example, tert-butyl 3-cyanoazetidine-1-carboxylate can be alkylated with methyl iodide or 3-bromo-1-(trimethylsilyl)propyne after deprotonation with LiHMDS. semanticscholar.org

Reactivity Modalities of the Azetidine Ring System

The reactivity of the azetidine ring in this compound is largely dictated by its inherent ring strain and the nature of its substituents.

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening. These reactions are a major class of transformations for azetidines. magtech.com.cn The regioselectivity of this process is heavily influenced by the electronic properties of the substituents on the ring. magtech.com.cn Generally, for azetidines to undergo ring-opening, catalysis by a Lewis acid or conversion to their quaternary ammonium (B1175870) salts is often required, making these reactions more sensitive to electronic effects. magtech.com.cn

In the context of this compound, the presence of both a cyano and a carboxylic acid group at the 3-position significantly influences the reaction's course. Nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are also attached to electron-withdrawing groups like cyano and carboxylate groups. magtech.com.cn This is because these groups can stabilize the transition states or intermediates formed during the ring-opening process through conjugation, making the adjacent C-N bond more susceptible to cleavage. magtech.com.cn

The general mechanism involves the attack of a nucleophile on one of the ring carbons adjacent to the nitrogen atom, leading to the cleavage of a C-N bond. The stability of the resulting intermediate or transition state determines the preferred site of attack.

Table 1: Factors Influencing Nucleophilic Ring-Opening of Azetidines

FactorDescription
Ring Strain The inherent strain of the four-membered ring provides the thermodynamic driving force for ring-opening.
Electronic Effects of Substituents Electron-withdrawing groups, such as cyano and carboxylate, at the C3 position activate the adjacent C-N bonds towards nucleophilic attack by stabilizing the transition state. magtech.com.cn
Nature of the Nucleophile Stronger or sterically bulky nucleophiles may exhibit different regioselectivities. magtech.com.cn
Catalysis Lewis acids or quaternization of the ring nitrogen can activate the ring for nucleophilic attack. magtech.com.cn

The nitrogen atom of the azetidine ring, being a secondary amine, possesses a lone pair of electrons and can thus act as a nucleophile, reacting with various electrophiles. This can lead to N-alkylation, N-acylation, or the formation of quaternary ammonium salts.

Furthermore, the carbon atom at the 3-position, situated between the electron-withdrawing cyano and carboxylic acid groups, is highly acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion. semanticscholar.org This carbanion can then react with a variety of electrophiles, enabling the introduction of diverse substituents at the C3 position. For instance, treatment with a strong base like lithium hexamethyldisilazide (LiHMDS) followed by reaction with an electrophile such as methyl iodide or allyl bromide leads to the corresponding 3,3-disubstituted azetidines. semanticscholar.org

Table 2: Electrophilic Reactions at C3 of a Protected 3-Cyanoazetidine semanticscholar.org

ElectrophileProduct
Methyl iodidetert-Butyl 3-cyano-3-methylazetidine-1-carboxylate
Allyl bromidetert-Butyl 3-cyano-3-allylazetidine-1-carboxylate
3-(Trimethylsilyl)propargyl bromidetert-Butyl 3-cyano-3-[3-(trimethylsilyl)prop-2-yn-1-yl]azetidine-1-carboxylate

Note: These reactions were performed on the N-Boc protected derivative, tert-butyl 3-cyanoazetidine-1-carboxylate.

Azetidines can undergo ring expansion reactions to form larger, more stable five- or six-membered rings. magtech.com.cnchemistrysteps.com These transformations are often driven by the release of ring strain. chemistrysteps.com One common strategy involves the reaction of azetidines with carbenes or carbene precursors. For example, the reaction of an aziridine (B145994) with a rhodium-bound carbene can lead to a [3+1] ring expansion to form an azetidine. nih.gov A similar principle can be applied to azetidines to achieve ring expansion to pyrrolidines.

The mechanism of such a ring expansion often involves the initial formation of an aziridinium (B1262131) ylide, followed by a ring-opening and subsequent ring-closing cascade. nih.govresearchgate.net The specific pathway and the resulting product are influenced by the nature of the reactants and the reaction conditions.

Chemo-, Regio-, and Stereoselectivity in Complex Reactions of this compound

In complex reactions, the presence of multiple reactive sites in this compound—namely the carboxylic acid, the cyano group, the secondary amine, and the strained ring—necessitates careful control to achieve the desired chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions involving both the carboxylic acid and the amine, protection of one group is often necessary to achieve selective transformation of the other.

Regioselectivity , the preference for reaction at one position over another, is a key consideration in the ring-opening reactions of the azetidine ring. As discussed previously, the electronic effects of the cyano and carboxylic acid groups at C3 play a dominant role in directing nucleophilic attack to the C2 or C4 positions. magtech.com.cn Lewis acid catalysis has been shown to be effective in controlling the regioselectivity of nucleophilic ring-opening reactions of epoxides, a principle that can be extended to azetidines. frontiersin.org

Stereoselectivity , the preferential formation of one stereoisomer over another, is crucial when chiral centers are involved. For reactions involving the creation of new stereocenters, the existing stereochemistry of the molecule can influence the stereochemical outcome of the reaction. For example, in ring expansion reactions of bicyclic methylene (B1212753) aziridines, chirality can be efficiently transferred from the substrate to the product. nih.gov Similarly, the diastereoselectivity of certain cyclization reactions to form azetidines is dependent on the nature of the substituents on the nitrogen atom. acs.org

The interplay of these selectivity principles is critical in the synthesis of complex molecules derived from this compound. Careful choice of reagents, catalysts, and reaction conditions allows for the controlled and predictable transformation of this versatile building block.

Derivatives and Analogues of 3 Cyano 3 Azetidinecarboxylic Acid

Synthesis and Characterization of Esters, Amides, and Peptidomimetics

The carboxylic acid functionality of 3-azetidinecarboxylic acid, often derived from its cyano precursor, provides a convenient handle for the synthesis of various ester and amide derivatives. These modifications are fundamental steps in creating peptidomimetics and other biologically active molecules.

Esters, such as the methyl or ethyl esters, are commonly synthesized as intermediates. For example, N-benzyl-3-cyanoazetidine can be converted to N-benzylazetidine-3-carboxylic acid methyl ester by reaction with methanol (B129727) in the presence of a strong acid like hydrogen chloride. googleapis.com This ester can then be hydrolyzed with hot water to yield the corresponding carboxylic acid. googleapis.com The benzhydryl (diphenylmethyl) group is also frequently used as a protective group for the azetidine (B1206935) nitrogen during such transformations. googleapis.com

Amide bond formation is another critical transformation, allowing the incorporation of the azetidine scaffold into peptide chains or the attachment of various side chains. Standard peptide coupling reagents can be used to link the azetidine carboxylic acid with amino acids or other amine-containing molecules. This strategy has been employed to create conjugates with amino acid methyl esters, resulting in novel compounds with potential biological activities. researchgate.net

The rigid four-membered ring of azetidine-3-carboxylic acid makes it an attractive proline analogue for the synthesis of peptidomimetics. unibo.it By replacing proline with this constrained scaffold, researchers can induce specific secondary structures, such as β-turns, and improve metabolic stability. The synthesis of these peptidomimetics involves the stepwise coupling of the azetidine core into a growing peptide chain using established solid-phase or solution-phase peptide synthesis protocols. unibo.it

Table 1: Representative Ester and Amide Derivatives

Derivative Name Precursor Key Reagents Purpose/Application Reference
N-Benzylazetidine-3-carboxylic acid, methyl ester N-Benzyl-3-cyanoazetidine Methanol, Strong Acid (e.g., HCl) Intermediate in the synthesis of the corresponding carboxylic acid. googleapis.com
N-Benzhydryl-3-methoxycarbonylazetidine N-Benzhydryl-3-cyanoazetidine Methanolysis Protective group strategy for synthesis. googleapis.com
Amino Acid Ester Conjugates 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid Amino Acid Methyl Esters, Coupling Reagents Synthesis of novel bioactive compounds. researchgate.net

Functionalized Analogues via Cyano Group Manipulation

The cyano group at the C3 position is a versatile functional handle that can be transformed into other chemical moieties, providing a primary route to functionalized analogues. The most fundamental manipulation is the hydrolysis of the nitrile to a carboxylic acid.

This conversion is a key step in producing N-substituted azetidine-3-carboxylic acids from their cyano precursors. epo.org The process typically involves two stages: the reaction of the N-substituted-3-cyanoazetidine with an alcohol, such as methanol, in the presence of a strong acid to form the methyl ester intermediate, followed by hydrolysis of the ester to the final carboxylic acid product. googleapis.com For instance, N-benzyl-3-cyanoazetidine is first converted to its methyl ester and subsequently hydrolyzed to N-benzylazetidine-3-carboxylic acid using hot water. googleapis.com

This hydrolysis is crucial as it transforms the cyanoazetidine, which is often the direct product of synthetic routes involving cyanide displacement, into the more broadly useful carboxylic acid derivative. epo.org The resulting azetidine-3-carboxylic acid scaffold is a key building block for a variety of biologically active compounds, including those with plant growth regulatory properties. epo.org

N-Substituted Azetidine Derivatives Derived from 3-Cyano-3-azetidinecarboxylic Acid

The secondary amine of the azetidine ring is readily functionalized, and the synthesis of N-substituted derivatives is a common strategy for modulating the physicochemical properties and biological activity of the resulting compounds. The production of N-substituted azetidine derivatives often requires a protective group on the ring nitrogen during synthesis, which can then be removed or replaced. googleapis.com

The benzhydryl (diphenylmethyl) and benzyl (B1604629) groups are widely used for this purpose. googleapis.com For example, N-substituted-3-cyanoazetidine derivatives can be prepared by reacting an N-substituted-azetidin-3-ol with an alkylsulfonyl halide, followed by treatment with an alkali metal cyanide. epo.orggoogle.com The N-substituent (e.g., benzyl) directs the synthesis and can be retained in the final product or removed later. The use of the N-benzyl group is considered more convenient for an economically viable synthesis compared to the bulkier benzhydryl group. googleapis.com

The resulting N-substituted-3-cyanoazetidines are valuable intermediates. epo.org They can be hydrolyzed to the corresponding N-substituted-azetidine-3-carboxylic acids, which are precursors for various biologically active compounds. googleapis.comepo.org

Table 2: Examples of N-Substituted Azetidine Derivatives

N-Substituent Starting Material Synthetic Method Role of Substituent Reference
Benzyl N-Benzyl-azetidin-3-ol Sulfonylation followed by cyanation Directing group, can be removed later. googleapis.com
Benzhydryl N-Benzhydryl-azetidin-3-ol Not specified in detail Protective group for azetidine nitrogen. googleapis.com
Various Alkyl/Aryl N-Substituted-azetidin-3-ol Reaction with alkylsulfonyl halide and then alkali metal cyanide Modulation of properties for specific applications (e.g., triple reuptake inhibitors). nih.govgoogle.com

Structural Modifications and Scaffold Diversity Generation

To explore a wider chemical space for drug discovery, the simple azetidine scaffold can be elaborated into more complex molecular architectures. This approach, often termed diversity-oriented synthesis (DOS), aims to create libraries of structurally diverse molecules from a common starting material. researchgate.net The azetidine ring serves as an excellent core for generating such diversity due to its multiple functionalization points (N1, C3, and the functional groups attached to C3). nih.gov

One strategy involves the synthesis of spirocyclic systems. For example, starting from a suitably protected azetidine derivative, intramolecular cyclization reactions can be used to construct a second ring that shares the C3 atom of the azetidine. This has been demonstrated in the synthesis of spirocyclic scaffolds for CNS-focused libraries. nih.gov

Another approach is the creation of fused-ring systems. Ring-closing metathesis (RCM) is a powerful tool for this purpose. An N-alkylated azetidine bearing a terminal alkene can be treated with a catalyst like Grubbs' catalyst to form a larger, fused ring system, such as an azetidine-fused 8-membered ring. nih.gov These structural modifications significantly alter the shape and rigidity of the molecule, allowing for the fine-tuning of its interaction with biological targets. nih.gov The resulting diverse scaffolds often maintain drug-like properties while exhibiting a high degree of structural novelty compared to existing drugs. nih.gov

Design and Synthesis of Conformationally Constrained Analogues

The inherent rigidity of the four-membered azetidine ring makes it an ideal building block for designing conformationally constrained analogues of larger, more flexible molecules, particularly amino acids like proline. acs.orgunibo.it By restricting the conformational freedom of a molecule, chemists can enhance its binding affinity and selectivity for a specific biological target and improve its metabolic stability. unibo.it

Azetidine-3-carboxylic acid and its derivatives are widely used as rigid analogues of amino acids in medicinal chemistry. acs.org For instance, they have been incorporated into designs for glutamate (B1630785) receptor modulators, where the constrained ring system helps to define the precise orientation of the pharmacophoric groups. acs.org

The synthesis of these constrained analogues often involves multi-step sequences. For example, conformationally constrained analogues of phenylalanine and leucine (B10760876) have been synthesized using a zinc-mediated asymmetric addition to a glyoxylic acid derivative, followed by the formation of the azetidine ring. acs.org Furthermore, the azetidine scaffold can be part of larger, more complex constrained systems, such as fused azetidines or spirocycles, which can act as β-turn mimetics or other secondary structure scaffolds in peptidomimetic design. unibo.itnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms. For "3-Cyano-3-azetidinecarboxylic acid," a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

The proton (¹H) NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring and the carboxylic acid. The protons on the carbons adjacent to the nitrogen atom would appear in a specific region of the spectrum, typically between 2-3 ppm, influenced by the electron-withdrawing nature of the nitrogen. libretexts.org The acidic proton of the carboxylic acid group is characteristically found far downfield, often in the 10-12 ppm region, and may appear as a broad singlet due to hydrogen bonding. libretexts.org

The carbon-¹³ (¹³C) NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbon of the nitrile group (C≡N) typically absorbs in the 115–120 ppm region. libretexts.org The carbons of the azetidine ring will have characteristic shifts reflecting their chemical environment.

Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for correlating the ¹H and ¹³C signals, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10.0 - 12.0 (broad singlet)160 - 180
Azetidine Ring CH₂~3.0 - 4.0~40 - 50
Azetidine Ring CH~3.5 - 4.5~30 - 40
Cyano Group (C≡N)-115 - 120
Quaternary Carbon (C-CN)-~40 - 50

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the stereochemistry of "this compound" if chiral centers are present or to determine the conformation of the azetidine ring. NOESY experiments reveal through-space interactions between protons, providing insights into their spatial proximity and thus the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" (C₄H₄N₂O₂) with high confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass would be calculated based on the most abundant isotopes of its constituent atoms.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation spectrum. The fragmentation pathways of "this compound" would likely involve the loss of small, stable molecules. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (COOH), resulting in a prominent peak corresponding to the molecular ion minus 45 Da. libretexts.org The fragmentation of the azetidine ring and the loss of the cyano group would also produce characteristic fragment ions, providing further structural confirmation. The study of fragmentation mechanisms in related amino acids and cyclic compounds can help in proposing and confirming these pathways. nih.gov

Table 2: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

Fragment IonProposed Structure/Loss
[M-H]⁻Deprotonated molecular ion
[M-HCOOH]Loss of formic acid
[M-CN]Loss of the cyano radical
[M-H₂O]Loss of water

Note: The specific fragmentation will depend on the ionization technique used.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.

The IR spectrum of "this compound" would be characterized by several key absorption bands. A strong and broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands. libretexts.org A sharp and intense absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. libretexts.org Crucially, the presence of the nitrile group (C≡N) would be confirmed by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. libretexts.orgrasayanjournal.co.in

Raman spectroscopy would also reveal these characteristic vibrations. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, appearing around 2230 cm⁻¹. researchgate.net The symmetric stretching of the carboxylate group, if the compound exists as a zwitterion, would also be observable.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500 - 3300 (broad)
Carbonyl (C=O)Stretching1700 - 1725
Nitrile (C≡N)Stretching2220 - 2260
Azetidine (N-H)Stretching~3300 - 3500
C-HStretching~2850 - 3000

Note: These are typical frequency ranges and can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be constructed, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.

While a crystal structure for this compound itself is not publicly available in the searched crystallographic databases, the structure of the parent compound, 3-Azetidinecarboxylic acid, has been determined. nih.gov The crystallographic data for 3-Azetidinecarboxylic acid provides a foundational understanding of the conformational preferences of the azetidine ring system, which is directly relevant to its 3-cyano substituted analogue.

The crystal structure of 3-Azetidinecarboxylic acid was reported by Kozioł, Chilmonczyk, and Cybulski in Acta Crystallographica Section E: Structure Reports Online in 2006. journals4free.comindexcopernicus.com The key crystallographic details are summarized in the table below.

Parameter Value
CCDC Number618452
Empirical FormulaC₄H₇NO₂
Formula Weight101.10
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensionsa = 8.324(2) Å, α = 90°b = 7.3560(10) Å, β = 109.91(2)°c = 7.931(2) Å, γ = 90°
Volume455.9(2) ų
Z4

Table 1: Crystallographic data for 3-Azetidinecarboxylic acid.

In the solid state, the azetidine ring of 3-Azetidinecarboxylic acid adopts a puckered conformation, which is a common feature of four-membered ring systems, to alleviate ring strain. The carboxylic acid substituent occupies a pseudo-equatorial position, which is generally the more stable conformation for substituents on a puckered azetidine ring. The crystal packing is dominated by hydrogen bonding interactions involving the carboxylic acid group and the secondary amine of the azetidine ring, leading to the formation of a three-dimensional network.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful tool within this category for determining the enantiomeric purity and, often in conjunction with computational methods, the absolute configuration of chiral compounds.

A chiral molecule will exhibit a unique CD spectrum, with positive or negative Cotton effects at specific wavelengths corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. For a pair of enantiomers, their CD spectra are mirror images of each other.

To date, specific circular dichroism studies on this compound have not been reported in the surveyed scientific literature. However, the principles of the technique can be applied to this molecule. The chromophores present in this compound, namely the carboxylic acid and the nitrile group, are expected to give rise to CD signals in the ultraviolet region.

The general methodology for determining enantiomeric purity using CD spectroscopy would involve the following steps:

Measurement of the CD spectrum of a pure enantiomer: A reference spectrum of one pure enantiomer is required to establish the molar ellipticity at a specific wavelength.

Measurement of the CD spectrum of the unknown sample: The CD spectrum of the sample with unknown enantiomeric composition is recorded under the same conditions.

Calculation of enantiomeric excess: The enantiomeric excess can be calculated using the following formula:

e.e. (%) = ([\θ]sample / [\θ]pure) * 100

where [\θ]sample is the molar ellipticity of the sample and [\θ]pure is the molar ellipticity of the pure enantiomer at the same wavelength.

The determination of the absolute configuration using CD spectroscopy is more complex and often relies on empirical rules or comparison with the spectra of structurally related compounds of known absolute configuration. More reliably, quantum mechanical calculations of the theoretical CD spectrum for a given absolute configuration (e.g., R or S) can be compared with the experimental spectrum. A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of the molecule.

Theoretical and Computational Investigations of 3 Cyano 3 Azetidinecarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a strained, functionalized molecule like 3-Cyano-3-azetidinecarboxylic acid, these methods can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to calculate optimized geometries, energies, and electronic properties of heterocyclic compounds, including azetidine (B1206935) derivatives. researchgate.netscispace.com For instance, DFT calculations at the B3LYP/6-311G** level have been used to obtain optimized structures and infrared spectra for molecules containing functional groups analogous to those in this compound. mdpi.com

In studies of related heterocyclic systems, DFT has been instrumental in understanding reaction energetics and mechanisms. Calculations can determine the relative stabilities of different isomers and the activation energies for various reaction pathways. researchgate.net For this compound, DFT could be applied to assess the impact of the electron-withdrawing cyano and carboxylic acid groups on the geometry and stability of the strained four-membered ring. The calculated atomic charges, such as Hirshfeld charges, can reveal the electron distribution, indicating that the central nitrogen atom in an azide group (analogous to the nitrile's nitrogen) is typically electron-deficient, while the terminal nitrogens are electron-rich. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Heterocycle Analysis

Method/Functional Basis Set Typical Application Reference
B3LYP 6-31G**++ Geometry Optimization, Chemical Reactivity scispace.com
B3LYP 6-311G** Geometries, IR Spectra mdpi.com

Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. umich.edu

In computational studies of azetidine ring-formation reactions, the overlap between the nucleophilic HOMO and the electrophilic LUMO is crucial for determining the reaction's feasibility and stereoselectivity. acs.orgsemanticscholar.org For an SN2 ring-closure, an optimal overlap requires a specific geometric arrangement of the reacting atoms, which is constrained by the strained ring structure. acs.orgresearchgate.net For this compound, the HOMO is expected to be localized on regions of high electron density, while the LUMO would likely be associated with the electron-deficient carbon atoms of the carbonyl and cyano groups, making them susceptible to nucleophilic attack. Analysis of the molecular electrostatic potential (MEP) would further identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting sites for electrophilic and nucleophilic attack, respectively. scispace.com

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are deeply connected to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their corresponding energies.

The four-membered azetidine ring is not perfectly planar and exhibits a degree of puckering. This puckering, combined with the rotation of the cyano and carboxylic acid substituents, results in a complex potential energy surface (PES) with multiple energy minima corresponding to stable conformers. Computational studies on peptides containing azetidine-derived amino acids have shown that the conformational constraints of the four-membered ring are effective at stabilizing specific secondary structures, such as γ-turns, which differ from the β-turns induced by the five-membered proline ring. acs.org

Conformational energy computations, often performed alongside spectroscopic methods like NMR and IR, can map out the relative stabilities of different conformers. researchgate.netmdpi.com For this compound, a theoretical conformational search would involve systematically rotating the C-C(O)OH and C-CN bonds and exploring the ring's pucker to locate all low-energy structures. The results would indicate the most likely shapes the molecule adopts in different environments.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides an invaluable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

Calculated NMR chemical shifts (¹H and ¹³C) and coupling constants for azetidine derivatives have been shown to correlate well with experimental data, helping to confirm stereochemistry and substitution patterns. acs.orgnih.govacs.org Similarly, the prediction of infrared (IR) vibrational frequencies can help assign experimental absorption bands to specific molecular motions. mdpi.comnih.govmdpi.com For instance, computational studies on azetidine oligomers have used calculated IR spectra to assign specific NH-stretching bands to intramolecular hydrogen bonds, which are indicative of particular folded conformations. mdpi.com To improve accuracy, calculated harmonic frequencies are often scaled by empirical factors to better match experimental anharmonic frequencies. mdpi.com

For this compound, computational spectroscopy would predict characteristic signals. The ¹³C NMR would show distinct chemical shifts for the quaternary carbon at position 3, the carbonyl carbon, and the nitrile carbon. The IR spectrum would be expected to feature characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O group, and the C≡N of the cyano group.

Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Substituted Azetidine Moiety

Parameter Computational Method Calculated Value Experimental Value Reference
¹H NMR (CH proton) DFT 4.67 ppm 4.71 ppm acs.orgmdpi.com
¹³C NMR (CH₂ carbons) DFT 53.6, 55.1 ppm 53.3, 54.0 ppm mdpi.com

Reaction Mechanism Elucidation and Transition State Characterization

Understanding how a molecule reacts is crucial for its application in synthesis and medicinal chemistry. Computational methods can map the entire reaction pathway from reactants to products, including the high-energy transition state (TS).

Quantum chemical investigations have been used to shed light on the regio- and stereoselectivity of azetidine formation and ring-opening reactions. acs.orgmagtech.com.cn By calculating the activation free energies (ΔG‡) for different possible pathways, researchers can predict which product is kinetically favored. acs.orgresearchgate.net For example, in the ring closure of an oxirane to form an azetidine, DFT calculations showed that the formation of the strained four-membered ring was kinetically preferred over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org

Computational studies have also elucidated the mechanisms of photochemical reactions used to synthesize azetidines, such as the Norrish–Yang cyclization, which proceeds through a 1,4-biradical intermediate. nih.gov For this compound, mechanistic studies could explore its stability, potential for decarboxylation, or reactions involving the nitrile group or the strained ring itself, which is susceptible to nucleophilic ring-opening, particularly at the carbon atoms adjacent to the nitrogen. magtech.com.cn

Molecular Modeling and Dynamics Simulations for Interactions with Biological Targets (mechanistic focus)

Azetidine scaffolds are prevalent in medicinal chemistry, and understanding their interactions with biological macromolecules is key to drug design. nih.govacs.org Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, are used to predict and analyze these interactions at an atomic level. nih.gov

Molecular docking predicts the preferred binding orientation of a ligand within a protein's active site. nih.gov Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide insights into the stability of the binding pose, the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding, and the conformational changes that may occur in both the ligand and the protein upon binding. acs.org

For example, MD simulations have been used to explore the conformational landscape of azetidine-containing molecules when bound to a target, revealing their flexibility and preferred shapes within the binding pocket. Given that azetidine-3-carboxylic acid derivatives have been explored as inhibitors for targets such as the von Hippel–Lindau (VHL) E3 ubiquitin ligase and STAT3, it is plausible that this compound could be modeled in a similar fashion. acs.orgacs.org Such simulations would provide a mechanistic hypothesis for its biological activity by detailing how the carboxylic acid, cyano group, and azetidine nitrogen interact with key residues in a target's active site.

Applications and Synthetic Utility in Advanced Organic Chemistry

3-Cyano-3-azetidinecarboxylic acid as a Versatile Chiral Building Block

This compound and its derivatives are valuable chiral building blocks in organic synthesis. Their strained four-membered ring and functional groups offer unique conformational constraints and opportunities for diverse chemical transformations. rsc.orgrsc.org The synthesis of enantiopure azetidines, including 2-cyano azetidines, has been a significant area of research, with methods like the Couty's azetidine (B1206935) synthesis providing efficient access to these compounds from readily available β-amino alcohols. wikipedia.org This method has been instrumental in producing a variety of enantiopure azetidines that serve as scaffolds and building blocks for creating molecular diversity. wikipedia.org

The development of stereoselective routes to access azetidine-based α-amino acids has further expanded their utility. nih.govacs.orgchemrxiv.orgchemrxiv.org For instance, an organometallic approach has been developed to synthesize unsaturated carboxylic acid precursors, which can then undergo metal-catalyzed asymmetric reduction to yield a library of 2-azetidinylcarboxylic acids. nih.govacs.org These chiral azetidine derivatives are valuable for their applications in protein engineering and the synthesis of small peptides. nih.govacs.org

The synthesis of chiral 3-substituted and 3,4-disubstituted 1,2-oxazetidines, which are valuable small strained molecules, highlights the versatility of azetidine-based compounds in creating new and conventionally difficult-to-access chemical transformations. researchgate.net Furthermore, a general and scalable method for producing enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides has been demonstrated, providing gram-scale quantities of diastereoenriched azetidines. acs.org

Key Synthetic Approaches to Chiral Azetidine Building Blocks:

MethodDescriptionKey Features
Couty's Azetidine Synthesis Enables the synthesis of a broad range of enantiopure azetidines from β-amino alcohols via chlorination, deprotonation, and a 4-exo-trig ring closure. wikipedia.orgEfficient, uses readily available starting materials, provides access to 2-cyano-azetidines. wikipedia.org
Organometallic Route and Asymmetric Reduction Involves the formation of unsaturated carboxylic acid precursors followed by metal-catalyzed asymmetric reduction. nih.govacs.orgProvides a library of chiral 2-azetidinylcarboxylic acids. nih.govacs.org
Chiral tert-Butanesulfinamide Method A scalable method for the synthesis of enantioenriched C2-substituted azetidines. acs.orgProduces gram-scale quantities of diastereoenriched azetidines, often with separable diastereomers. acs.org
Gold-Catalyzed Oxidative Cyclization A flexible synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.govBypasses the use of toxic diazo intermediates. nih.gov

Integration into Complex Heterocyclic Molecule Synthesis

The unique structural features of this compound and its derivatives make them valuable precursors for the synthesis of complex heterocyclic molecules, including fused, bridged, and spirocyclic ring systems. nih.govacs.org The diversification of densely functionalized azetidine ring systems allows for the generation of a wide variety of molecular frameworks. nih.govacs.org

One notable application is in the synthesis of spirocyclic compounds. For example, the metalation of an aminonitrile derivative of azetidine can lead to the formation of novel spirocyclic azetidine scaffolds. nih.gov Spirocyclic heterocycles are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activities. nih.govrsc.orgumich.edu

Furthermore, the functional groups on the azetidine ring can be manipulated to construct more complex systems. For instance, the reduction of the nitrile group to a primary amine, followed by further reactions, can lead to the formation of diazabicyclo[3.1.1]heptane systems and azetidine-fused 8-membered rings through ring-closing metathesis. nih.gov

The synthesis of complex heterocyclic structures from azetidine precursors is a testament to their versatility as building blocks in organic synthesis.

Examples of Complex Heterocycles from Azetidine Derivatives:

Starting MaterialReaction SequenceResulting Heterocycle
Trisubstituted azetidine with a nitrile groupDIBAL reduction of nitrile, treatment with o-nitrobenzenesulfonyl chloride, TFA-mediated trityl deprotection, mesylation, and heating with potassium carbonate. nih.govDiazabicyclo[3.1.1]heptane system. nih.gov
Trisubstituted azetidine with a nitrile groupDIBAL reduction of nitrile, treatment with o-nitrobenzenesulfonyl chloride, N-alkylation with allyl bromide, and ring-closing metathesis with Grubbs 1st generation catalyst. nih.govAzetidine-fused 8-membered ring. nih.gov
Aminonitrile derivative of azetidineMetalation with lithium tetramethylpiperidide (LiTMP). nih.govSpirocyclic azetidine scaffold. nih.gov

Role in the Design and Preparation of Peptidomimetics and Constrained Amino Acids

Azetidine-based amino acids, including derivatives of this compound, play a crucial role in the design and synthesis of peptidomimetics and constrained amino acids. nih.govacs.orgnih.gov Their incorporation into peptides introduces conformational constraints that can lead to more potent and selective biological activity. nih.govresearchgate.netvub.be The four-membered ring of azetidine residues forces the peptide backbone to adopt specific conformations, which can be different from those induced by other cyclic amino acids like proline. nih.gov

Research has shown that while proline tends to induce β-turns in peptides, azetidine residues preferentially stabilize γ-turn conformations. nih.gov This difference in conformational preference allows for the fine-tuning of peptide structure and function. The presence of an alkyl group at the α-position of the azetidine-2-carboxylate ring can further enhance this turn-inducing ability. nih.gov

The synthesis of non-natural azetidine-based amino acids and their incorporation into small peptide chains has been demonstrated, highlighting their potential in protein engineering. nih.govacs.orgchemrxiv.orgchemrxiv.org These constrained amino acids can be used to probe the bioactive conformations of peptides and to develop peptidomimetics with improved properties, such as enhanced metabolic stability. researchgate.netvub.benih.gov

Conformational Preferences of Azetidine-Containing Peptides:

Cyclic Amino AcidPreferred Turn TypeImpact on Peptide Structure
Prolineβ-turn nih.govInduces a specific reverse turn conformation. nih.gov
Azetidineγ-turn nih.govStabilizes a different type of reverse turn, offering an alternative to proline. nih.gov

The ability to control peptide conformation through the incorporation of azetidine-based amino acids makes them valuable tools in the development of novel therapeutic agents and probes for studying biological processes.

Contribution to Scaffold-Based Drug Discovery and Lead Optimization (chemical scaffold design, not clinical outcomes)

The azetidine ring is a valuable scaffold in drug discovery and lead optimization due to its desirable properties, including stability, rigidity, and the ability to introduce three-dimensional character into molecules. rsc.orgnih.govlifechemicals.comenamine.net this compound and its derivatives serve as key intermediates in the synthesis of diverse azetidine-based scaffolds for the development of lead-like libraries, particularly for targets in the central nervous system (CNS). nih.govacs.orgnih.govfigshare.com

The synthesis and diversification of densely functionalized azetidine ring systems allow for the creation of a wide array of fused, bridged, and spirocyclic scaffolds. nih.govacs.org These scaffolds can be further elaborated to generate libraries of compounds with tailored physicochemical properties, such as molecular weight, lipophilicity, and polar surface area, which are crucial for drug-likeness and CNS penetration. nih.gov

The azetidine scaffold has been incorporated into various drug candidates and bioactive molecules. For example, azetidine-3-carboxylic acid is an integral part of several sphingosine-1-phosphate receptor (S1P) agonists. semanticscholar.org The development of efficient synthetic routes to functionalized azetidines, such as the strain-release functionalization of 1-azabicyclobutanes, has further facilitated their use in medicinal chemistry. chemrxiv.org

The indole-2-carboxamide scaffold has also been explored for the design of new TRPV1 agonists, demonstrating the broad applicability of heterocyclic scaffolds in drug design. mdpi.com

Applications in Combinatorial Chemistry and Chemical Library Generation

This compound derivatives are highly suitable for combinatorial chemistry and the generation of chemical libraries due to their versatile functional handles. nih.govnih.govchemrxiv.org The cyano group can be readily transformed into other functionalities, such as amines or carboxylic acids, providing multiple points for diversification. nih.govsemanticscholar.org

A significant example is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, which demonstrates the feasibility of using these building blocks in high-throughput synthesis. nih.govnih.govfigshare.com The development of robust synthetic methodologies for producing diverse azetidine-based scaffolds is crucial for generating libraries of lead-like molecules for screening against various biological targets. nih.govacs.org

The Couty's azetidine synthesis has been extensively utilized for the synthesis and profiling of azetidine-based scaffolds for the development of CNS-focused libraries. wikipedia.org Furthermore, the strain-release functionalization of 1-azabicyclobutanes provides a simple and enantiocontrolled method for azetidine library synthesis. chemrxiv.org These approaches enable the rapid generation of diverse and complex molecules for drug discovery programs.

Industrial and Large-Scale Synthetic Methodologies for this compound Intermediates

The development of industrial and large-scale synthetic methodologies for intermediates of this compound is crucial for their application in drug manufacturing. A key intermediate in the synthesis of the JAK1/JAK2 inhibitor baricitinib (B560044) is 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, which is derived from a 3-cyanoazetidine precursor. nih.gov

A green and cost-effective synthesis has been developed for this intermediate, starting from the commercially available and low-cost material benzylamine. nih.gov The process involves several steps, including the formation of 1-benzylazetidin-3-ol, oxidation to the ketone, and subsequent reaction to form the cyanomethylene group. nih.gov A key feature of this industrial process is the use of a green oxidation reaction in a microchannel reactor. nih.gov

Another important aspect is the scalable synthesis of protected 3-haloazetidines, which are versatile building blocks. A one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane has been developed for this purpose. semanticscholar.org These haloazetidines can then be converted to various derivatives, including 3-cyanoazetidine, which can be further functionalized. semanticscholar.org

The synthesis of N-benzyl azetidine-3-carboxylic acid from N-benzyl-3-cyano-azetidine via hydrolysis of the corresponding methyl ester has also been described as a practical route. googleapis.com

Key Industrial Synthesis Steps for a Baricitinib Intermediate:

StepReactionStarting MaterialProduct
1Reaction with 2-(chloromethyl)oxiraneBenzylamine1-Benzylazetidin-3-ol nih.gov
2Oxidation1-Benzylazetidin-3-oltert-Butyl 3-oxoazetidine-1-carboxylate nih.gov
3Horner-Wadsworth-Emmons reactiontert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate nih.gov
4Deprotection and sulfonylationtert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile nih.gov

Q & A

Q. What are the recommended methods for synthesizing 3-Cyano-3-azetidinecarboxylic acid in laboratory settings?

  • Methodological Answer : Synthesis of azetidine derivatives often employs multi-component condensation reactions. For example, describes a three-component reaction involving isocyanides, aminopyridine carboxylic acids, and aromatic aldehydes under catalytic conditions. Adapting this approach:
  • Use a cyclization strategy with azetidine precursors (e.g., 3-azetidinecarboxylic acid derivatives) and nitrile sources (e.g., cyanating agents like KCN or CuCN).
  • Optimize reaction conditions (solvent: ethanol or DMF; temperature: 80–100°C; catalyst: PPA or Lewis acids).
  • Validate purity via HPLC (≥95%) and structural confirmation via NMR (1H/13C) and FT-IR (to confirm cyano [C≡N] and carboxylic acid [COOH] groups) .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

  • Methodological Answer : Refer to safety protocols for structurally similar azetidine derivatives ( ):
  • Handling : Use fume hoods with adequate ventilation to avoid inhalation of dust/aerosols. Wear nitrile gloves , safety goggles , and impervious lab coats . Avoid skin/eye contact; flush with water for 15 minutes if exposed .
  • Storage : Keep in a cool, dry environment (<25°C) in airtight containers. Separate from oxidizing agents and moisture-sensitive materials. Label containers with hazard warnings (e.g., "Irritant") .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity or ecological impact data for this compound?

  • Methodological Answer : Current safety data sheets (e.g., ) indicate no available ecological or toxicological data . To resolve contradictions:
  • Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and Ames tests for mutagenicity.
  • Use computational models (e.g., QSAR, ECOSAR) to predict biodegradability and bioaccumulation potential.
  • Perform soil mobility studies (OECD 106) if environmental release is suspected. Cross-validate results with structurally analogous compounds (e.g., 3-Cyanopyridine-2-carboxylic acid; ) .

Q. What experimental strategies are effective in characterizing the reactivity of the cyano and carboxylic acid groups in this compound?

  • Methodological Answer : Leverage spectroscopic and reactivity analyses:
  • Cyano Group :
  • FT-IR : Confirm C≡N stretch at ~2200–2260 cm⁻¹.
  • Nitrile hydrolysis : React with H2SO4/H2O to form amides or carboxylic acids; monitor via LC-MS .
  • Carboxylic Acid :
  • Titration : Determine pKa using potentiometric titration (e.g., in aqueous ethanol).
  • Derivatization : Convert to esters (via Fischer-Speier) or amides (via EDC coupling) for stability studies.
  • X-ray crystallography : Resolve crystal structure to confirm hydrogen-bonding interactions .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Follow ICH Q1A guidelines for forced degradation studies:
  • pH Stability : Incubate solutions at pH 1–13 (HCl/NaOH buffers, 37°C). Monitor degradation via HPLC-UV at 24/48/72 hours.
  • Thermal Stability : Heat solid samples at 40°C/75% RH and 60°C (dry) for 2 weeks. Analyze for discoloration or decomposition using DSC/TGA .
  • Photostability : Expose to UV (320–400 nm) and visible light (1.2 million lux-hours) per ICH Q1B. Quantify degradation products via LC-MS/MS .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Systematically evaluate variables impacting yield:
  • Catalyst Screening : Compare PPA, Lewis acids (e.g., ZnCl2), and organocatalysts.
  • Solvent Effects : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents.
  • Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.
  • Statistical Design : Apply DoE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry) .

Ecological and Safety Considerations

Q. What methodologies are recommended for assessing occupational exposure limits (OELs) for this compound?

  • Methodological Answer : Since no OELs are established ( .1):
  • Use analogous compound data : Compare with azetidine-3-carboxylic acid (HY-Y0530; ) or cyanopyridines ().
  • Conduct air sampling in lab settings using NIOSH Method 2529 for nitriles.
  • Implement biological monitoring (urinary thiocyanate levels) for exposed personnel .

Notes

  • Safety Compliance : Adhere to MedChemExpress guidelines () for handling azetidine derivatives.
  • Data Gaps : Prioritize studies on ecotoxicity (e.g., Daphnia magna assays) and long-term stability under storage conditions.
  • Method Validation : Cross-reference results with peer-reviewed protocols for carboxylic acids and nitriles ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.